Octyl disulfone

Description

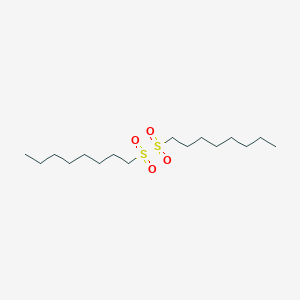

Structure

3D Structure

Properties

CAS No. |

13603-70-8 |

|---|---|

Molecular Formula |

C16H34O4S2 |

Molecular Weight |

354.6 g/mol |

IUPAC Name |

1-octylsulfonylsulfonyloctane |

InChI |

InChI=1S/C16H34O4S2/c1-3-5-7-9-11-13-15-21(17,18)22(19,20)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |

InChI Key |

KKEJKYBURSQHHW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCS(=O)(=O)S(=O)(=O)CCCCCCCC |

Canonical SMILES |

CCCCCCCCS(=O)(=O)S(=O)(=O)CCCCCCCC |

Other CAS No. |

13603-70-8 |

Origin of Product |

United States |

Elucidating Reaction Mechanisms and Reactivity Profiles of Octyl Disulfone

Mechanistic Investigations of Sulfone Alkylation Processes

The alkylation of sulfones is a fundamental carbon-carbon bond-forming reaction in organic synthesis. For a disulfone like octyl disulfone, the carbon atoms alpha to the sulfonyl groups are activated and can be deprotonated by a strong base to form a carbanion. This nucleophilic species can then react with an electrophile, such as an alkyl halide, in an alkylation reaction.

The general mechanism for the alkylation of a sulfone involves the following steps:

Deprotonation: A strong base abstracts a proton from the α-carbon, creating a resonance-stabilized carbanion.

Nucleophilic Attack: The carbanion attacks the electrophilic center of an alkylating agent.

Product Formation: A new carbon-carbon bond is formed, yielding the alkylated sulfone.

In the case of this compound, the presence of two sulfonyl groups significantly increases the acidity of the α-hydrogens, facilitating carbanion formation. The stability of the resulting carbanion is enhanced by the delocalization of the negative charge over the two adjacent sulfonyl groups. The choice of base and reaction conditions is crucial to control the extent of alkylation and prevent side reactions. The steric bulk of the octyl groups may influence the approach of the base and the electrophile, potentially affecting the reaction rate and stereoselectivity if a chiral center is formed.

A simplified representation of the alkylation of a generic dialkyl disulfone is shown below:

| Step | Description | Reactants | Products |

| 1 | Deprotonation | Dialkyl disulfone, Strong base | Carbanion, Conjugate acid of the base |

| 2 | Nucleophilic Attack | Carbanion, Alkyl halide | Alkylated dialkyl disulfone, Halide ion |

Unveiling Sulfur Dioxide Extrusion Mechanisms from Sulfone Compounds

The extrusion of sulfur dioxide (SO2) from sulfones is a well-documented thermal or photochemically induced reaction. One of the most notable examples is the Ramberg-Bäcklund reaction, which converts α-halo sulfones into alkenes through the elimination of sulfur dioxide. While this specific reaction requires an α-halogen, the thermal decomposition of disulfones can also proceed via SO2 extrusion.

For a compound like this compound, thermal decomposition can lead to the homolytic cleavage of the sulfur-sulfur bond, generating two sulfonyl radicals (RSO2•). These radicals can then undergo further reactions, including the elimination of sulfur dioxide to form an alkyl radical.

The general mechanism for the thermal extrusion of SO2 from a dialkyl disulfone can be conceptualized as:

S-S Bond Homolysis: Thermal energy induces the cleavage of the S-S bond, forming two alkanesulfonyl radicals.

SO2 Extrusion: The alkanesulfonyl radical eliminates a molecule of sulfur dioxide, yielding an alkyl radical.

Radical Recombination/Disproportionation: The resulting alkyl radicals can combine to form a larger alkane or undergo disproportionation to form an alkane and an alkene.

Studies on various α-disulfone compounds have shown that their thermal decomposition temperatures are generally high, often exceeding 190°C. researchgate.net This indicates a significant activation energy for the initial S-S bond cleavage.

Role of the Sulfone Moiety as an Electrophilic Center

The sulfur atoms in a sulfone group are in a high oxidation state (+6) and are bonded to two highly electronegative oxygen atoms. This electronic arrangement results in a significant partial positive charge on the sulfur atom, making it an electrophilic center susceptible to attack by nucleophiles. In a disulfone, this electrophilicity is further enhanced.

Nucleophilic attack on one of the sulfur atoms of the disulfone can lead to the cleavage of the sulfur-sulfur bond. The other sulfonyl group acts as a good leaving group (in the form of a sulfinate anion).

The general mechanism for nucleophilic attack on a disulfone is:

Nucleophilic Attack: A nucleophile attacks one of the electrophilic sulfur atoms of the disulfone.

S-S Bond Cleavage: The sulfur-sulfur bond breaks, with the departing group being a stable sulfinate anion.

Product Formation: A new bond is formed between the nucleophile and the sulfur atom.

The reactivity of the disulfone towards nucleophiles is dependent on the nature of the nucleophile and the steric environment around the sulfur atoms. The long octyl chains in this compound would sterically hinder the approach of bulky nucleophiles.

Redox Chemistry of Sulfone Units in Advanced Organic Systems

The sulfone group is generally considered to be redox-stable under many conditions. However, in the context of advanced organic systems, such as conjugated polymers for photocatalysis, the sulfone unit can play a critical role in mediating electron transfer processes.

In certain molecular architectures, particularly in conjugated polymers, the sulfone group can facilitate the formation of electron polarons upon photoexcitation. An electron polaron is a quasi-particle consisting of an electron and an associated lattice distortion. In these systems, the sulfone moiety acts as an electron-accepting unit.

The process can be described as follows:

Photoexcitation: The material absorbs a photon, creating an exciton (B1674681) (a bound electron-hole pair).

Hole Scavenging: A sacrificial electron donor can scavenge the hole, leaving an electron in the polymer backbone.

Electron Polaron Formation: This excess electron, along with the polarization it induces in the surrounding polymer matrix, forms an electron polaron.

The sulfone unit's high electron affinity makes it an effective site for localizing the electron, thus stabilizing the polaron. These electron polarons are crucial intermediates in photocatalytic cycles, such as hydrogen evolution from water, as they can be transferred to a co-catalyst to drive the desired reduction reaction.

The efficiency of photocatalytic processes involving sulfone-containing materials is heavily dependent on the dynamics of the photogenerated excitons. For productive chemistry to occur, the exciton must be dissociated into free charge carriers (an electron and a hole) before it recombines radiatively or non-radiatively.

The sulfone group influences these dynamics in several ways:

It creates a strong intramolecular charge transfer character in the excited state, which can facilitate exciton dissociation.

The high polarity of the sulfone group can attract polar molecules like water, which can increase the local dielectric constant and screen the Coulombic attraction between the electron and the hole, further promoting dissociation.

The sulfone unit can enhance the thermodynamic driving force for hole transfer to a sacrificial electron donor, a critical step in the formation of the long-lived electron polarons needed for catalysis.

Transient absorption spectroscopy studies on sulfone-containing polymers have provided direct evidence for these processes, showing the rapid formation of electron polarons following photoexcitation in the presence of a hole scavenger.

Computational Probes into Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of molecules like this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to model reaction pathways, locate transition states, and calculate activation energies.

For the reactions of this compound, computational studies can provide insights into:

Alkylation: The geometry and stability of the α-carbanion, the transition state for nucleophilic attack, and the influence of the octyl chains on the reaction barrier.

SO2 Extrusion: The bond dissociation energy of the S-S bond, the potential energy surface for the decomposition of the sulfonyl radical, and the thermodynamics of sulfur dioxide elimination.

Electrophilicity: The charge distribution within the disulfone moiety, the energies of the frontier molecular orbitals (HOMO and LUMO) to predict sites of nucleophilic attack, and the reaction profiles for the interaction with various nucleophiles.

Redox Properties: The electron affinity and ionization potential of the molecule, and the electronic structure of its radical ions (electron polarons).

While specific computational studies on this compound are not widely available, the principles can be readily applied. For example, computational modeling of disulfide cross-linking reactions has been used to benchmark different DFT functionals for their accuracy in predicting reaction barriers in sulfur-containing systems. Similar approaches could be employed to gain a deeper, quantitative understanding of the reactivity of this compound.

| Computational Method | Application to this compound Reactions |

| Density Functional Theory (DFT) | Calculation of ground state geometries, reaction energies, and transition state structures for alkylation, SO2 extrusion, and nucleophilic attack. |

| Time-Dependent DFT (TD-DFT) | Modeling of excited states, prediction of UV-Vis absorption spectra, and investigation of excitonic properties relevant to photocatalysis. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying the reactivity of this compound in a complex environment, such as in the presence of solvent molecules or on a surface. |

Intramolecular Charge Transfer States in Sulfone-Functionalized Molecules

The sulfone group, with its strong electron-withdrawing nature, plays a crucial role in the photophysical properties of molecules in which it is incorporated. When paired with an electron-donating moiety, the sulfone group can facilitate the formation of intramolecular charge transfer (ICT) states upon photoexcitation.

In molecules designed with a donor-acceptor (D-A) structure, where the sulfone acts as the acceptor, absorption of light can promote an electron from the highest occupied molecular orbital (HOMO), typically located on the donor, to the lowest unoccupied molecular orbital (LUMO), which is often centered on the sulfone group. mdpi.com This creates an excited state with significant charge separation.

The characteristics of this ICT state are highly dependent on the molecular geometry and the surrounding environment. For instance, in some sulfone-containing fluorescent compounds, a planar intramolecular charge transfer (PICT) state is formed, which is highly fluorescent. nih.govacs.org In other systems, a twisted intramolecular charge transfer (TICT) state may be favored, particularly in more flexible molecules, which can lead to fluorescence quenching. nih.govacs.org The polarity of the solvent also plays a significant role; increasing solvent polarity can stabilize the charge-separated ICT state, often resulting in a red shift (a shift to longer wavelengths) in the emission spectrum. mdpi.com

Ultrafast spectroscopic techniques, such as transient absorption and fluorescence up-conversion, are instrumental in studying the dynamics of these ICT states. nih.govacs.org These studies reveal that for some sulfone-functionalized molecules, the ICT state is formed on a femtosecond timescale. nih.gov The lifetime of the ICT state can vary from picoseconds to nanoseconds, influenced by the molecular structure and the solvent. acs.org

Table 1: Factors Influencing Intramolecular Charge Transfer in Sulfone-Functionalized Molecules

| Factor | Description | Impact on ICT State |

|---|---|---|

| Electron-Donating/Accepting Strength | The relative electron-donating ability of the group attached to the sulfone and the electron-accepting strength of the sulfone itself. | A stronger donor and acceptor lead to a more pronounced charge transfer character in the excited state. |

| Molecular Geometry | The spatial arrangement of the donor and acceptor groups. | Can favor either a planar (PICT) or twisted (TICT) conformation in the excited state, significantly affecting fluorescence properties. nih.govacs.org |

| Solvent Polarity | The dielectric constant of the surrounding solvent. | Increased polarity can stabilize the charge-separated ICT state, often causing a red shift in emission. mdpi.com |

| Structural Rigidity | The flexibility of the molecular backbone. | More rigid structures may favor a fluorescent PICT state, while flexible molecules might undergo twisting to a non-fluorescent TICT state. nih.govacs.org |

General Principles of Sulfur(IV) Reactivity Applicable to Octyl Sulfones

While the sulfur in a sulfone is hexavalent, understanding the reactivity of related sulfur(IV) compounds like sulfoxides provides context for the stability and reactions of sulfones. nih.govnih.govresearchgate.net The sulfonyl group is generally considered to be a relatively inert functional group, resistant to many chemical transformations. wikipedia.org However, its reactivity can be harnessed under specific conditions.

Reductive Cleavage: One of the primary reactions of sulfones is their reduction. Due to the stability of the sulfone group, this is often a challenging transformation requiring strong reducing agents and sometimes harsh conditions. cdnsciencepub.compsu.eduresearchgate.net Reagents like lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H) can reduce sulfones to the corresponding sulfides. cdnsciencepub.compsu.edu The reactivity in these reductions can be influenced by the structure of the sulfone, with aliphatic sulfones being among the most resistant to reduction. cdnsciencepub.com The development of more rapid and efficient methods, such as using a combination of LiAlH₄ and titanium tetrachloride (TiCl₄), allows for high-yield reductions in shorter timeframes. psu.edu

Thermal Decomposition: The thermal stability of sulfones varies significantly with their structure. Acyclic aliphatic sulfones, such as dioctyl sulfone, are generally thermally stable, with decomposition onsets often above 350°C. acs.orgresearchgate.netacs.org This high thermal stability is somewhat counterintuitive given the relatively weak carbon-sulfur bonds. acs.org The decomposition of sulfones typically results in the elimination of sulfur dioxide (SO₂). wikipedia.org

Reactivity as Electrophiles: Vinyl sulfones, which contain a carbon-carbon double bond adjacent to the sulfonyl group, are effective Michael acceptors. wikipedia.orgrsc.org The strong electron-withdrawing nature of the sulfonyl group makes the β-carbon of the vinyl group susceptible to nucleophilic attack. rsc.orgrsc.org This reactivity is utilized in various synthetic applications, including the thiol-Michael addition reaction. rsc.orgrsc.org

Formation of α-Sulfonyl Carbanions: The sulfonyl group is capable of stabilizing a negative charge on an adjacent carbon atom (the α-carbon). cdnsciencepub.com This allows for the formation of α-sulfonyl carbanions by treatment with a strong base. These carbanions are useful nucleophiles in organic synthesis, participating in reactions like the Julia olefination, where they are used to form alkenes. wikipedia.org

Table 2: Summary of Reactivity Principles for Aliphatic Sulfones

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Reduction | LiAlH₄, DIBAL-H, LiAlH₄-TiCl₄ | Sulfides | Generally requires strong reducing agents; aliphatic sulfones are relatively resistant. cdnsciencepub.compsu.edu |

| Thermal Decomposition | High temperatures (>350°C for acyclic aliphatic sulfones) | Alkenes, alkanes, and sulfur dioxide | Stability is structure-dependent. acs.orgresearchgate.netacs.org |

| Julia Olefination | Strong base (to form carbanion), then an aldehyde, followed by reductive elimination | Alkenes | Involves the formation of an α-sulfonyl carbanion. wikipedia.org |

| Ramberg–Bäcklund Reaction | Base, halogenating agent | Alkenes | An intramolecular reaction that proceeds via an episulfone intermediate. wikipedia.org |

Advanced Spectroscopic and Computational Characterization of Octyl Disulfone and Its Analogs

State-of-the-Art Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopy provides the primary means of experimentally probing the structural and electronic features of molecules. For alkyl α-disulfones, a combination of techniques is required to build a complete picture, from the connectivity of atoms to the nature of their vibrational and electronic states.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the carbon skeleton and proton environment of octyl disulfone and its analogs. While detailed spectra for this compound itself are not widely published, data from related alkyl and benzyl (B1604629) disulfones provide a clear blueprint for characterization. cdnsciencepub.comresearchgate.net

¹H NMR spectroscopy is used to identify the chemical environment of hydrogen atoms. For an α-disulfone with straight-chain alkyl groups like this compound, one would expect to observe distinct signals for the α-methylene protons (adjacent to the SO₂ group), the chain methylene (B1212753) protons, and the terminal methyl protons. The α-methylene protons would be the most deshielded, appearing at the highest chemical shift due to the strong electron-withdrawing nature of the two adjacent sulfonyl groups.

¹³C NMR spectroscopy provides information on the carbon framework. Each unique carbon atom in the octyl chain would yield a distinct signal, with the α-carbon appearing significantly downfield. For instance, in studies of various organosulfur compounds, NMR has been crucial for tracking reaction progress and confirming structures. tdl.org

Table 1: Representative ¹H NMR Data for a Disulfone Analog

| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) |

|---|---|---|---|

| Benzylic β-Disulfone cdnsciencepub.com | CDCl₃ | Phenyl (5H) | 7.33 (s) |

| Benzylic CH (1H) | 4.90 (d, J=14 Hz) | ||

| Benzylic CH (1H) | 4.36 (d, J=14 Hz) | ||

| Methine CH (1H) | 4.06 (q, J=8 Hz) | ||

| Methyl (3H) | 3.13 (s) | ||

| Methyl (3H) | 1.70 (d, J=8 Hz) |

This table presents data for an analog to illustrate the application of NMR spectroscopy.

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uu.nllkouniv.ac.in For neutral α-disulfone compounds, the primary absorption peaks are typically observed in the UV region. Studies on various α-disulfones show that they exhibit absorption maxima (λₘₐₓ) at approximately 250 nm. researchgate.net

More revealing electronic features are observed in the radical anions of disulfones. The radical anion of di-n-hexyl disulfone, a close analog of this compound, displays a characteristic absorption band in the longer wavelength region, at around 690 nm, when produced by γ-irradiation in a methyltetrahydrofuran (MTHF) glass at 77 K. oup.com This absorption is attributed to a charge-resonance transition, which arises from the delocalization of the unpaired electron between the two linked sulfonyl moieties. oup.com This phenomenon is characteristic of the disulfone structure itself, as similar mono-sulfone radical anions absorb at much shorter wavelengths (ca. 400 nm). oup.com

Table 2: UV-Vis Absorption Data for Disulfones and Their Radical Anions

| Species | Condition | Absorption Maximum (λₘₐₓ) | Transition Type | Source |

|---|---|---|---|---|

| α-Disulfones (General) | Neutral | ~250 nm | n → σ* / π → π* | researchgate.net |

| Di-n-hexyl disulfone radical anion | 77 K in MTHF glass | ~690 nm | Charge-Resonance | oup.com |

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. savemyexams.com For α-disulfones, the most prominent and diagnostic signals are those from the sulfonyl (SO₂) groups.

Alkyl α-disulfones exhibit strong and characteristic absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds. tdl.org The asymmetric stretch typically appears in the range of 1305-1340 cm⁻¹, while the symmetric stretch is found between 1090-1110 cm⁻¹. cdnsciencepub.comtdl.org The presence of these two strong bands is a clear indicator of the disulfone functional group. For example, a benzylic β-disulfone analog showed characteristic peaks at 1330, 1310, and 1120 cm⁻¹. cdnsciencepub.com

Table 3: Characteristic IR Absorption Frequencies for Alkyl α-Disulfones

| Vibrational Mode | Functional Group | Characteristic Absorption Range (cm⁻¹) | Source |

|---|---|---|---|

| Asymmetric Stretch | O=S=O | 1305 - 1340 | tdl.org |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. acs.org For this compound, MS would first confirm the molecular ion peak (M⁺), corresponding to its exact molecular mass.

While detailed fragmentation pathways for long-chain alkyl disulfones are not extensively documented in public literature, studies on analogous structures provide insight. Electron impact (EI) mass spectrometry of a benzylic β-disulfone analog revealed key fragment ions, with the base peak at m/z 91, corresponding to the stable tropylium (B1234903) cation (C₇H₇⁺), which is characteristic of benzyl-containing structures. cdnsciencepub.com Other significant fragments were observed at m/z 119, 118, and 92. cdnsciencepub.com The fragmentation of S-alkyl cysteine derivatives, another class of organosulfur compounds, shows that cleavage adjacent to the sulfur atom is a common pathway, which can be useful for identifying the alkyl side chain. nih.gov It is expected that for this compound, fragmentation would involve cleavage of the C-S bond and various cleavages along the alkyl chain.

Table 4: Mass Spectrometry Fragmentation Data for a Disulfone Analog

| Compound | m/z Value | Relative Abundance (%) | Putative Fragment Identity | Source |

|---|---|---|---|---|

| Benzylic β-Disulfone | 91 | 100 | [C₇H₇]⁺ (Tropylium ion) | cdnsciencepub.com |

| 119 | 5.9 | - | cdnsciencepub.com | |

| 118 | 10.5 | - | cdnsciencepub.com | |

| 92 | 10.2 | - | cdnsciencepub.com |

This table presents data for an analog to illustrate the application of MS.

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of molecules and determine their reduction or oxidation potentials. researchgate.net While data specific to this compound is scarce, studies on the synthesis of diaryl disulfones from arylsulfinic acids provide a relevant methodological framework. researchgate.netresearchgate.net

The electrochemical oxidation of sulfinic acids (RSO₂H) to form disulfones (RSO₂SO₂R) has been shown to be an irreversible, one-electron transfer process. researchgate.net This process involves the generation of a sulfonyl radical (RSO₂•) which then dimerizes. Cyclic voltammetry can be used to measure the potential at which this initial oxidation occurs. By studying the relationship between current and potential, information about the stability and reactivity of the electrogenerated intermediates can be obtained. Although this data pertains to the formation of disulfones rather than their reduction, it is the primary method for probing the redox potentials associated with the disulfone functional group.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods complement experimental techniques by providing deep insight into the geometric structures, energetics, and spectroscopic properties of molecules. For challenging systems like oxidized sulfur compounds, computational approaches are particularly valuable. psu.edu

Density Functional Theory (DFT) is a widely used method for these investigations. Functionals such as B3LYP and PBE0, combined with appropriate basis sets (e.g., 6-311++G(d,p)), have been successfully applied to study related sulfur compounds. researchgate.netacs.org For this compound, these methods can be used to:

Predict Geometric Parameters: Calculate bond lengths (S-S, S-O, S-C), bond angles, and dihedral angles of the minimum energy conformation.

Calculate Spectroscopic Properties: Simulate IR and NMR spectra to aid in the interpretation of experimental data. Theoretical calculations of vibrational frequencies can confirm assignments of symmetric and asymmetric SO₂ stretches.

Determine Energetics: Compute bond dissociation enthalpies, particularly for the relatively weak S-S bond, providing insight into the thermal stability of the molecule. psu.eduacs.org

Model Electronic Structure: Visualize molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand electronic transitions observed in UV-Vis spectroscopy.

Computational studies on vicinal disulfoxides (R-S(O)-S(O)-R), isomers of thiosulfonates, have highlighted the importance of using high levels of theory (e.g., multireference methods like CASSCF or high-level G3 theory) to accurately describe the weak S-S bond. psu.edu These advanced computational tools are essential for building a robust understanding of the fundamental properties of this compound and its analogs.

Table of Mentioned Compounds

| Compound Name | Chemical Formula (General or Specific) |

|---|---|

| This compound | C₁₆H₃₄O₄S₂ |

| Alkyl α-disulfone | R-SO₂-SO₂-R |

| Di-n-hexyl disulfone | C₁₂H₂₆O₄S₂ |

| Diphenyl disulfone | C₁₂H₁₀O₄S₂ |

| Mono-sulfone (general) | R-SO₂-R' |

| Benzylic β-Disulfone | C₁₀H₁₄O₄S₂ (as per source) |

| Arylsulfinic acid | Ar-SO₂H |

| S-alkyl cysteine | C₃H₇NO₂S-R |

| Vicinal disulfoxide | R-S(O)-S(O)-R |

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for investigating the electronic structure of molecules. wikipedia.org This quantum mechanical modeling method allows for the calculation of various molecular properties by focusing on the electron density. wikipedia.org For this compound and its analogs, DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p) or 6-311+G(d,p)), are employed to predict their geometries, electronic structures, and stabilities. ufc.brscirp.org

The stability of these compounds can be assessed by analyzing their thermodynamic parameters. DFT calculations can predict enthalpies of formation, which are crucial for understanding their relative stabilities. researchgate.net For instance, computational studies on dialkyl and diaryl disulfides and their S-oxides have used DFT to calculate S–S bond dissociation enthalpies, providing insights into their stability. nih.gov The reactivity of this compound can be predicted through the analysis of global and local reactivity descriptors derived from DFT calculations. ufc.br These descriptors help in understanding the propensity of the molecule to engage in chemical reactions. echeminfo.com The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify regions within the molecule that are susceptible to electrophilic or nucleophilic attack. scispace.comorientjchem.org

DFT calculations are also instrumental in understanding the bonding characteristics. Analysis of the electronic density of states (DOS) can reveal the nature of bonding, such as the degree of covalent character in the molecule. researchgate.net For complex systems, DFT provides a balance between computational cost and accuracy, making it a versatile tool for studying the electronic properties of molecules like this compound. wikipedia.org

Quantum Chemical Calculations for Frontier Orbitals (HOMO/LUMO) and Excitation States

Quantum chemical calculations are essential for understanding the electronic transitions and reactivity of this compound. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. ekb.eg The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy corresponds to its ability to accept electrons (electron affinity). ekb.eg The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity and lower kinetic stability. scirp.orgscielo.org.mxresearchgate.net

For this compound and its analogs, the distribution of HOMO and LUMO densities reveals the most probable sites for chemical reactions. nih.gov DFT calculations are commonly used to determine the energies and spatial distributions of these orbitals. scielo.org.mxresearchgate.net For example, in related sulfur-containing compounds, the HOMO is often distributed over the sulfur atoms and adjacent groups, while the LUMO may be localized on other parts of the molecule. ufc.br

The study of excited states is crucial for understanding the photophysical properties of these molecules. Time-dependent DFT (TD-DFT) is a powerful method for calculating the energies of electronic excited states and predicting UV-Vis absorption spectra. scielo.org.zarsc.orgnih.gov This approach allows for the investigation of electronic transitions between the ground and various excited states. acs.orgrsc.org While standard TD-DFT methods are widely used, more advanced techniques may be required for an accurate description of certain excited states, especially in complex systems. momap.net.cn The analysis of excited state potential energy surfaces can provide insights into photochemical processes. acs.org

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.25 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Gap (ΔE) | 6.36 |

| Ionization Potential (I) | 7.25 |

| Electron Affinity (A) | 0.89 |

| Electronegativity (χ) | 4.07 |

| Chemical Hardness (η) | 3.18 |

| Chemical Softness (S) | 0.157 |

Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a detailed, atomistic view of the dynamic behavior of molecules over time. nih.gov This computational technique is particularly valuable for studying the conformational landscape and intermolecular interactions of flexible molecules like this compound. mdpi.commdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing how the molecule moves, flexes, and interacts with its environment. nih.gov

MD simulations are also powerful tools for investigating intermolecular interactions. libretexts.orgebsco.comnih.gov In a condensed phase, molecules of this compound will interact with each other through various forces, including van der Waals and electrostatic interactions. MD can quantify these interactions and provide insights into the structure and properties of aggregates or condensed phases. nih.gov For instance, simulations can be used to study how these molecules pack in a crystal lattice or form micelles in solution. researchgate.net The analysis of radial distribution functions from MD trajectories can reveal the average distances and coordination numbers between different atoms, providing a detailed picture of the local molecular environment. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters through Computational Modeling

Computational modeling plays a crucial role in predicting and interpreting the spectroscopic data of this compound. By simulating spectroscopic parameters, researchers can gain a deeper understanding of the experimental spectra and confirm molecular structures. researchgate.net

DFT calculations are widely used to predict vibrational spectra, such as infrared (IR) and Raman spectra. scielo.org.zamdpi.com By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the vibrational frequencies and normal modes. tau.ac.il Comparing the calculated vibrational frequencies with experimental data can aid in the assignment of spectral bands to specific molecular vibrations. researchgate.netias.ac.in Often, a scaling factor is applied to the calculated frequencies to improve agreement with experimental results. mdpi.com

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with high accuracy using computational methods. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is a common approach for calculating NMR shielding tensors. scielo.org.zatau.ac.il The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). scielo.org.za The good correlation often found between calculated and experimental NMR spectra can confirm the proposed molecular structure. ufc.brresearchgate.net

| Spectroscopic Technique | Key Parameter | Predicted Value (Computational) | Experimental Value |

|---|---|---|---|

| ¹³C NMR | C-S Chemical Shift (ppm) | ~45-55 | (To be determined) |

| ¹H NMR | α-CH₂ Chemical Shift (ppm) | ~3.1-3.3 | (To be determined) |

| FT-IR | S=O Stretch (cm⁻¹) | ~1300-1350 (asymmetric), ~1120-1160 (symmetric) | (To be determined) |

| UV-Vis | λ_max (nm) | ~210-230 | (To be determined) |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical ranges for similar functional groups. Actual values would be obtained from specific computational and experimental studies.

Frontier Research in Materials Science Applications of Octyl Sulfone Architectures

Engineering Functional Polymers with Octyl Sulfone Moieties

The engineering of functional polymers through the inclusion of octyl sulfone moieties is a rapidly advancing field. The sulfone group (SO2) is a key structural component that endows polymers with high thermal stability and chemical resistance. tuntunplastic.com When combined with flexible octyl chains, these polymers can be tailored for specific, high-performance applications.

Design Principles for Sulfone-Containing Polymer Architectures

The design of sulfone-containing polymers is guided by the principle of tuning material properties through chemical structure modification. The introduction of the sulfone group into a polymer backbone, such as in poly(arylene ether sulfone)s, enhances rigidity and thermal stability. ontosight.aiosti.gov The strong dipole moment of the sulfone group leads to significant intermolecular interactions, which can be leveraged to control the polymer's morphology and function. acs.org

Key design strategies include:

Controlling Monomer Structure: The selection of monomers allows for precise control over the polymer's free volume, which is crucial for applications like gas separation membranes. osti.gov

Systematic Tuning: The chemical structures of linear conjugated polymers can be systematically tuned to control their photocatalytic properties. nih.gov By varying the ratio of sulfone-containing monomers in copolymers, researchers can modulate the material's performance. nih.gov

Incorporating Flexible Chains: The addition of aliphatic chains, such as octyl groups, can improve solubility and processability without significantly compromising the desirable thermal properties conferred by the sulfone groups. researchgate.net

Supramolecular Interactions: The inherent dipole-dipole interactions of sulfone groups can be used to direct the self-assembly of block copolymers, creating organized nanostructures. acs.org This principle is fundamental to creating materials with hierarchically controlled architectures. osti.gov

The overarching goal is to establish structure-property relationships that enable the rational design of advanced polymer materials for specific, high-performance applications. osti.gov

Role of Sulfone Units in Modulating Polymer Electronic and Transport Properties

The sulfone unit plays a critical role in defining the electronic and transport properties of polymers. Its strong electron-withdrawing nature significantly influences the polymer's electronic structure.

Charge Transfer States: In fluorene-sulfone copolymers, the presence of the sulfone unit facilitates the formation of intrachain charge transfer (CT) states. These states emit light at lower energies compared to their sulfone-free counterparts. nih.govacs.org

Photocatalytic Activity: The inclusion of dibenzo[b,d]thiophene sulfone units in polymer backbones has been shown to improve hydrogen evolution rates in photocatalysis. nih.govacs.org The sulfone group acts as the electron transfer site out of the polymer and its affinity for polar molecules like water enhances the thermodynamic favorability of the photocatalytic reactions. nih.govacs.org Polymers rich in sulfone moieties tend to form smaller particle sizes in dispersion, which can also influence reaction rates. rsc.org

Dielectric Properties: Sulfone groups are central to creating polymers with high dielectric constants and low dissipative behavior, which are essential for applications in energy storage. csic.es

Ion and Molecular Transport: The rigidity and controlled microporosity provided by sulfone-containing backbones are advantageous for creating membranes for gas separation and ion transport in fuel cells. ontosight.aiosti.gov The sulfone groups contribute to the polymer's ability to facilitate the transport of specific ions or molecules.

Development of Sulfonated Polyether Sulfone Octyl Sulfonamide (SPESOS) for Energy Applications

A significant area of research is the development of Sulfonated Polyether Sulfone Octyl Sulfonamide (SPESOS) for use in proton exchange membrane fuel cells (PEMFCs). researchgate.net Polyether sulfone (PES) is a hydrophobic polymer, but by introducing sulfonic acid groups and octyl sulfonamide side chains, its properties can be tailored for fuel cell applications. researchgate.netresearchgate.net The octylamine (B49996) grafting helps to control the swelling and improve the mechanical properties of the membranes. researchgate.netresearchgate.net

Strategies for Enhancing Proton Conductivity in SPESOS-Based Films

A primary challenge for PEMFCs is achieving high proton conductivity, especially at elevated temperatures and varying humidity levels. researchgate.netdntb.gov.ua For SPESOS membranes, several strategies are employed to boost this property. One fundamental approach is to create phase-segregated structures within the polymer film. nih.gov Molecular ordering and creating an in-plane oriented structure through interaction with a substrate surface can significantly enhance proton transport. nih.govjaist.ac.jp

Research has shown that the proton conductivity of pristine SPESOS films can be significantly improved by creating composite materials. researchgate.net For instance, the proton conductivity of a pristine SPESOS film was measured at 34 mS/cm, which serves as a baseline for improvement. researchgate.netafricaresearchconnects.com

Hybrid Material Fabrication with Nanofillers (e.g., Graphene, Sepiolite (B1149698) Clay)

A highly effective strategy for enhancing the performance of SPESOS membranes is the incorporation of inorganic nanofillers to create hybrid or composite materials. researchgate.net This approach aims to improve water retention, mechanical stability, and proton conductivity. dntb.gov.uaresearchgate.net

Graphene: Blending SPESOS with small amounts of graphene has been shown to markedly improve proton conductivity. The hydrophilic-hydrophobic nature of the resulting hybrid film facilitates proton transport. researchgate.netresearchgate.net A hybrid film containing 2 wt.% graphene demonstrated a proton conductivity of 92 mS/cm at 100% relative humidity, a significant increase from the 34 mS/cm of the pristine SPESOS film. researchgate.netafricaresearchconnects.com

Sepiolite and Other Clays (B1170129): The incorporation of clays like sepiolite, montmorillonite (B579905) (MMT), and hectorite (B576562) has proven to be a viable strategy. researchgate.netresearchgate.netthegraphenecouncil.org SPESOS films modified with sepiolite clay showed higher water retention and enhanced proton conductivity. researchgate.netresearchgate.net Similarly, blending low sulfonated polyether sulfone octyl sulfonamide (LSPSO) with hectorite clay led to a substantial increase in proton conductivity, reaching approximately 250 mS/cm at 100 °C, compared to just 35 mS/cm for the unmodified membrane. dntb.gov.ua The incorporation of protonated montmorillonite (H-MMT) also yielded significant improvements. researchgate.net

| Membrane Material | Filler Loading (wt.%) | Proton Conductivity (mS/cm) | Conditions | Reference |

|---|---|---|---|---|

| Pristine SPESOS | 0 | 34 | 100% RH | researchgate.netafricaresearchconnects.com |

| Graphene/SPESOS | 2 | 92 | 100% RH | researchgate.netafricaresearchconnects.com |

| Pristine LSPSO | 0 | 35 | 100 °C | dntb.gov.ua |

| Hectorite Clay/LSPSO | N/A | ~250 | 100 °C | dntb.gov.ua |

*LSPSO: Low Sulfonated Polyether Sulfone Octyl Sulfonamide

Utilization of Octyl Sulfone Derivatives in Optoelectronic Materials

Derivatives of octyl sulfone are also finding application in the field of optoelectronics. The oxidation of sulfur atoms in polycyclic aromatic hydrocarbons to form sulfone derivatives allows for the tuning of their optoelectronic properties. cardiff.ac.ukresearchgate.net This chemical modification can widen the molecular HOMO-LUMO gap, impacting the material's light-emitting and semiconducting characteristics. cardiff.ac.ukresearchgate.net

Rational Design of Sulfone-Based Emitters for Light-Emitting Devices

Current scientific literature extensively covers the rational design of sulfone-based materials for use as emitters in organic light-emitting diodes (OLEDs). acs.orgfrontiersin.org The sulfone group (R-SO₂-R') is a strong electron-accepting moiety, which makes it a key component in designing donor-acceptor (D-A) type molecules for thermally activated delayed fluorescence (TADF). chinesechemsoc.orgchemrxiv.org The design strategy for these emitters focuses on separating the highest occupied molecular orbital (HOMO) on the donor part and the lowest unoccupied molecular orbital (LUMO) on the sulfone-based acceptor part. frontiersin.org This separation helps to minimize the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, which is crucial for efficient TADF. chemrxiv.orgresearchgate.net Research in this area typically involves complex aromatic sulfone structures, such as derivatives of diphenyl sulfone, to achieve the desired photophysical properties. acs.orgresearchgate.net

Based on available research, there is no specific information linking the aliphatic compound octyl disulfone to the rational design of emitters for light-emitting devices.

Structure-Property Relationships Governing Photophysical Performance in Sulfone-Functionalized Chromophores

The relationship between the chemical structure of sulfone-functionalized chromophores and their photophysical performance is a central theme in materials science for optoelectronics. mdpi.comwashington.edursc.org Theoretical and experimental studies on various sulfone-based emitters investigate how modifying the molecular structure impacts performance. chemrxiv.orgresearchgate.net Key structural parameters studied include the effects of meta- versus para-conjugation of donor groups on the sulfone acceptor, the influence of using rigid versus flexible acceptor moieties, and the impact of different π-conjugated bridges that connect the donor and acceptor units. chemrxiv.orgresearchgate.net These structural modifications directly influence properties such as the emission wavelength, photoluminescence quantum yield, and the rate of reverse intersystem crossing (RISC) in TADF materials. acs.orgchemrxiv.org

While these structure-property relationships are well-documented for complex aromatic and heterocyclic sulfone chromophores, specific studies on the photophysical performance of this compound as a functional chromophore are not present in the surveyed literature.

Octyl Sulfone as a Versatile Building Block in Specialty Chemical Synthesis

Di-n-octyl sulfone is recognized as a fundamental building block in the synthesis of organic compounds. cymitquimica.com Building blocks are essential starting materials used to construct more complex molecules for applications in materials science and chemical research. cymitquimica.com

Sulfone-containing compounds, in general, are highly versatile. Sodium sulfinates (RSO₂Na), for instance, serve as powerful and multifaceted building blocks for creating a wide array of valuable organosulfur compounds through the formation of S–S, N–S, and C–S bonds. rsc.org This versatility allows for the synthesis of thiosulfonates, sulfonamides, and various other sulfones. rsc.org Similarly, other functionalized sulfones, like difluoromethyl phenyl sulfone, are employed as specialized building blocks in organofluorine chemistry. cas.cn

The related compound, di-n-octyl disulfide, is also used as a starting material in chemical synthesis. For example, it can be a reactant in the preparation of higher-alkane sulfonyl halides, such as n-octane sulfonyl chloride, through a process involving a halogen-containing compound and a phase transfer agent. cas.cn

Properties of Di-n-octyl Sulfone

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₃₄O₂S |

| Molecular Weight | 290.51 g/mol |

| Synonyms | 1,1'-Sulfonyldioctane, Dioctyl sulfone |

| CAS Number | 7726-20-7 |

| Appearance | White to almost white powder or crystal |

| Melting Point | 78 °C |

Data sourced from CymitQuimica and ChemicalBook. cymitquimica.comrsc.org

Future Perspectives and Emerging Research Directions for Octyl Disulfone Chemistry

Innovation in Sustainable Synthetic Methodologies for Octyl Sulfones

The chemical industry's shift towards green and sustainable practices has profound implications for the synthesis of octyl sulfones. Traditional methods for creating sulfones, such as the oxidation of sulfides and Friedel-Crafts-type reactions, are being re-evaluated to reduce their environmental impact. nih.gov Emerging technologies are focusing on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources.

One of the most promising sustainable approaches is the direct oxidation of dioctyl sulfide (B99878). Recent advancements have demonstrated the gram-scale synthesis of sulfoxides from sulfides using environmentally benign oxidants like oxygen, catalyzed by readily available iron nitrate. acs.org Extending this methodology to the complete oxidation to dioctyl sulfone presents a significant opportunity for a greener synthesis. Other innovative strategies include photocatalysis and electrochemistry, which offer milder reaction conditions and reduce the need for stoichiometric chemical oxidants. nih.gov

Furthermore, the development of catalyst- and additive-free reactions represents a significant leap forward in sustainable chemistry. For instance, the hydrosulfonylation of 1,3-dienes with sulfinic acids has been achieved at room temperature in the absence of any catalyst, showcasing a highly atom-economical and environmentally friendly route to certain sulfones. mdpi.com The adaptation of such methods for the synthesis of octyl sulfones is a key area of future research. The use of sulfur dioxide surrogates, such as DABCO·(SO2)2 (DABSO), in multicomponent reactions also provides a milder and more controlled approach to sulfone synthesis. organic-chemistry.org

| Synthetic Method | Key Advantages | Sustainability Aspect | Reference |

| Catalytic Oxidation of Sulfides | High efficiency, potential for using green oxidants | Reduced use of hazardous stoichiometric oxidants | nih.govacs.org |

| Photocatalysis/Electrochemistry | Mild reaction conditions, high selectivity | Energy-efficient, avoids harsh reagents | nih.gov |

| Catalyst-Free Hydrosulfonylation | High atom economy, operational simplicity | Eliminates catalyst-related waste and cost | mdpi.com |

| Multicomponent Reactions with SO2 Surrogates | Milder conditions, good functional group tolerance | Safer handling of sulfur dioxide | organic-chemistry.org |

Discovery of Novel Reactivity Patterns and Catalytic Applications

The sulfone group is often described as a "chemical chameleon" due to its versatile reactivity, which can be modulated from electrophilic to nucleophilic or even radical character depending on the reaction conditions. nih.govresearchgate.net This inherent flexibility opens up a vast landscape for the discovery of novel reactivity patterns and catalytic applications for octyl sulfones.

Recent research has highlighted the use of sulfones in cross-coupling reactions, where the sulfonyl group can act as a leaving group. rsc.org This desulfonylative functionalization allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for complex molecule synthesis. The development of catalytic systems, particularly those based on transition metals like palladium and nickel, that can selectively activate the C-S bond in octyl sulfones is a burgeoning area of investigation. rsc.orgacs.org

Furthermore, the generation of alkyl radicals from sulfone precursors is gaining traction. Photoredox catalysis has emerged as a powerful technique to initiate radical reactions under mild conditions, and octyl sulfones could serve as precursors to octyl radicals for various synthetic transformations. rsc.org The catalytic α-alkylation of sulfones using alcohols as green alkylating agents, catalyzed by manganese complexes, is another innovative approach to modify the structure of sulfones and introduce further functionality. acs.org

| Reactivity Pattern/Application | Description | Potential for Octyl Sulfones | Reference |

| Desulfonylative Cross-Coupling | The sulfonyl group acts as a leaving group in transition metal-catalyzed reactions. | Formation of complex molecules containing the octyl moiety. | rsc.org |

| Radical Generation | Generation of alkyl radicals from sulfone precursors under photoredox or thermal conditions. | Use in radical-mediated C-C bond formation and other transformations. | rsc.org |

| Catalytic α-Alkylation | Introduction of alkyl groups at the α-position to the sulfone group using alcohols. | Synthesis of functionalized octyl sulfones with tailored properties. | acs.org |

Advanced Multiscale Computational Modeling and Materials Design

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new materials. For octyl disulfone, advanced multiscale computational modeling can provide unprecedented insights into its structure, properties, and interactions.

Density Functional Theory (DFT) methods can be employed to perform detailed conformational analysis of this compound, identifying the most stable geometries and predicting their vibrational spectra (e.g., IR and Raman). researchgate.net Such studies can elucidate the influence of the long octyl chains on the electronic properties of the sulfone group. By comparing theoretical predictions with experimental data for smaller dialkyl sulfones like dipropyl sulfone, accurate computational models can be developed for larger systems. researchgate.net

Beyond the molecular level, computational modeling can be used to predict the bulk properties of materials containing octyl sulfones. Molecular dynamics (MD) simulations can provide information on the packing of these molecules in the solid state and their behavior in solution. This knowledge is crucial for designing materials with specific physical properties, such as melting point and solubility. Furthermore, computational screening can accelerate the discovery of new applications for octyl sulfone-containing materials by predicting their performance in areas like catalysis and responsive systems.

Exploration of Octyl Sulfone Role in Responsive and Adaptive Materials

Stimuli-responsive or "smart" materials, which can change their properties in response to external stimuli such as pH, temperature, or light, are at the forefront of materials science. core.ac.ukenpress-publisher.com The incorporation of the sulfone functional group, and specifically the long alkyl chains of octyl sulfone, can impart unique responsive and adaptive characteristics to polymers and other materials.

The polarity of the sulfone group can contribute to the pH-responsiveness of materials. For example, polymers containing sulfone moieties may exhibit changes in solubility or conformation in response to pH changes. core.ac.uk The long, hydrophobic octyl chains can also play a crucial role in the self-assembly and responsive behavior of amphiphilic block copolymers.

A particularly interesting class of responsive polymers is the poly(olefin sulfone)s, which are known to degrade in the presence of base, heat, or fluoride. core.ac.uk The degradation mechanism involves the deprotonation of the polymer backbone, leading to chain cleavage. By incorporating octyl groups into the polymer structure, the degradation kinetics and the properties of the resulting degradation products could be finely tuned. Another avenue of exploration is the redox-responsiveness of sulfur-containing polymers. While the oxidation of sulfides to sulfoxides and sulfones is a known trigger for disassembly in some systems, the inherent stability of the sulfone group could be leveraged to create materials that are responsive to reducing environments. nih.gov

| Stimulus | Potential Role of Octyl Sulfone | Material Type | Reference |

| pH | Altered solubility and conformation due to the polarity of the sulfone group. | pH-responsive polymers and hydrogels. | core.ac.uk |

| Base/Heat/Fluoride | Triggered degradation of poly(olefin sulfone)s containing octyl groups. | Degradable polymers for transient electronics or controlled release. | core.ac.uk |

| Redox | Modulation of material properties through redox reactions involving the sulfur center. | Redox-responsive polymers and nanostructures. | nih.gov |

Integration with Supramolecular Chemistry and Nanotechnology for Advanced Functional Systems

The convergence of sulfone chemistry with supramolecular chemistry and nanotechnology offers exciting opportunities for the creation of advanced functional systems. The unique combination of a polar sulfone headgroup and long, nonpolar octyl tails makes this compound an interesting building block for self-assembly and the construction of nanoscale architectures.

In supramolecular chemistry, the sulfone group can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can direct the assembly of complex structures. The synthesis of macrocyclic aromatic polysulfones demonstrates the ability of the sulfone linkage to form well-defined cyclic structures. rsc.org The incorporation of long alkyl chains like octyl groups could lead to the formation of novel supramolecular polymers and liquid crystalline materials.

In the realm of nanotechnology, dioctyl sulfide has been used in the synthesis and stabilization of nanoparticles. smolecule.com The corresponding dioctyl sulfone could also find applications in this area, potentially acting as a capping agent or a component of self-assembled monolayers on nanoparticle surfaces. Furthermore, the integration of sulfone functionalities with cage-like silsesquioxanes (POSS) has been shown to enhance the antimicrobial efficacy of the resulting hybrid materials. acs.org This approach could be extended to octyl sulfones to develop new antimicrobial coatings and materials.

| Field | Potential Application of this compound | Key Features | Reference |

| Supramolecular Chemistry | Building block for self-assembling systems. | Amphiphilic nature, ability to form non-covalent interactions. | rsc.org |

| Nanotechnology | Component of nanoparticle systems and self-assembled monolayers. | Surface activity, potential for functionalization. | smolecule.com |

| Hybrid Materials | Integration with inorganic nanostructures like POSS. | Enhanced properties such as antimicrobial activity. | acs.org |

Q & A

Q. Table 1: Example Experimental Design for Optimization

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Reaction Temperature | 55–75°C | 70°C |

| Catalyst Loading | 1–5 wt% | 3.2 wt% |

| Reaction Time | 4–12 h | 9 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.